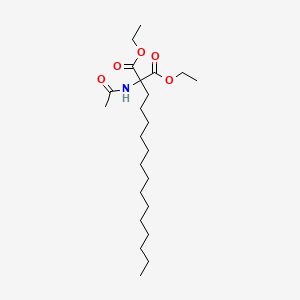

Diethyl 2-acetamido-2-tetradecylmalonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2-acetamido-2-tetradecylmalonate is a useful research compound. Its molecular formula is C23H43NO5 and its molecular weight is 413.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of α-Amino Acids

One of the primary applications of diethyl 2-acetamido-2-tetradecylmalonate is in the synthesis of α-amino acids. The compound serves as a chiral building block, facilitating the production of both natural and non-natural amino acids through a series of reactions, including deprotonation, alkylation, hydrolysis, and decarboxylation. For example:

- Phenylalanine Synthesis : Alkylation with benzyl chloride yields phenylalanine with a yield of approximately 65% .

- Tryptophan Synthesis : Using gramine or its quaternary ammonium derivatives, tryptophan can be synthesized with yields exceeding 90% .

Pharmaceutical Applications

This compound is also crucial in pharmaceutical chemistry:

- Fingolimod Production : The compound is a key intermediate in the synthesis of Fingolimod, an immunosuppressant used for treating multiple sclerosis. The synthesis typically involves alkylation with specific halides .

- Medicinal Chemistry : It serves as a precursor for various pharmaceutical agents due to its ability to undergo further chemical transformations to yield biologically active compounds .

Research Applications

The compound has been employed in various research contexts:

- Biological Studies : this compound has been utilized in studies investigating enzyme inhibition and antimicrobial activity. Its derivatives have shown promise against pathogens like Escherichia coli and Staphylococcus aureus.

- Organic Synthesis : It acts as a versatile reagent in organic synthesis, particularly for constructing complex molecules through nucleophilic substitutions and cyclizations .

Table 1: Summary of Synthetic Applications

| Application | Description | Yield (%) |

|---|---|---|

| Phenylalanine Synthesis | Alkylation with benzyl chloride | 65 |

| Tryptophan Synthesis | Alkylation with gramine | >90 |

| Fingolimod Production | Key intermediate for immunosuppressant | N/A |

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |

| Cytotoxicity | Selective toxicity towards cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that derivatives of this compound exhibited significant antimicrobial activity against common pathogens. Modifications to the structure enhanced potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro investigations revealed that compounds similar to this compound displayed selective cytotoxicity towards human cancer cell lines, indicating potential for development into anticancer agents.

特性

分子式 |

C23H43NO5 |

|---|---|

分子量 |

413.6 g/mol |

IUPAC名 |

diethyl 2-acetamido-2-tetradecylpropanedioate |

InChI |

InChI=1S/C23H43NO5/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-23(24-20(4)25,21(26)28-6-2)22(27)29-7-3/h5-19H2,1-4H3,(H,24,25) |

InChIキー |

RMUFSIOWRKEIPW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。